molecular formula C18H23N9O3 B11533396 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11533396
M. Wt: 413.4 g/mol
InChI Key: KQIAAEXVPYEZPF-RGVLZGJSSA-N
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Description

This compound is a complex molecule with a diverse structure. Let’s break it down:

    1,2,5-Oxadiazole: This heterocyclic ring system contains three nitrogen atoms and two oxygen atoms. It plays a crucial role in the compound’s overall structure.

    Triazole: The triazole ring (1,2,3-triazole) is another important component. Triazoles are known for their biological activity and are often found in pharmaceuticals.

    Hydrazide: The carbohydrazide group adds further complexity. Hydrazides are versatile intermediates in organic synthesis.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Formation of the Oxadiazole Ring: Start by synthesizing the 1,2,5-oxadiazole ring. This can be achieved through cyclization reactions involving appropriate precursors.

    Triazole Formation: Introduce the triazole ring. Triazoles can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other methods.

    Hydrazide Addition: Finally, attach the carbohydrazide group to the triazole ring.

Industrial Production: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. it’s likely that researchers and pharmaceutical companies have explored efficient routes for large-scale synthesis.

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups (e.g., phenolic hydroxyl, amino, and hydrazide moieties).

    Substitution: Substitution reactions can occur at various positions, leading to derivatives with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used for substitution reactions.

Major Products: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates would be essential to identify major products.

Scientific Research Applications

This compound’s applications span multiple fields:

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

    Chemical Biology: Explore its interactions with biological macromolecules (proteins, nucleic acids).

    Materials Science: Assess its use in designing functional materials (e.g., sensors, catalysts).

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Triazoles: Investigate other triazole-containing compounds.

    Hydrazide Derivatives: Explore compounds with similar hydrazide moieties.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C18H23N9O3

Molecular Weight

413.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C18H23N9O3/c1-4-26(5-2)10-14-15(21-25-27(14)17-16(19)23-30-24-17)18(29)22-20-11(3)12-6-8-13(28)9-7-12/h6-9,28H,4-5,10H2,1-3H3,(H2,19,23)(H,22,29)/b20-11+

InChI Key

KQIAAEXVPYEZPF-RGVLZGJSSA-N

Isomeric SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)O

Origin of Product

United States

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